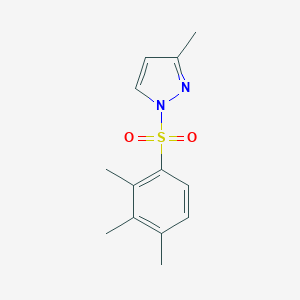

3-Methyl-1-(2,3,4-trimethylphenyl)sulfonylpyrazole

Beschreibung

3-Methyl-1-(2,3,4-trimethylphenyl)sulfonylpyrazole is a sulfonamide-functionalized pyrazole derivative characterized by a 3-methyl-substituted pyrazole core and a 2,3,4-trimethylphenyl sulfonyl group. Such structural features are critical in pharmaceutical and agrochemical applications, where solubility, stability, and target-binding affinity are key considerations .

Eigenschaften

IUPAC Name |

3-methyl-1-(2,3,4-trimethylphenyl)sulfonylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-9-5-6-13(12(4)11(9)3)18(16,17)15-8-7-10(2)14-15/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFIXAVADBYNBNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)S(=O)(=O)N2C=CC(=N2)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of pyrazoles, including 3-Methyl-1-(2,3,4-trimethylphenyl)sulfonylpyrazole, can be achieved through various methods. One common approach involves the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method includes the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles .

Industrial Production Methods: Industrial production of pyrazoles often employs catalytic processes. For instance, low loadings of a combination of Ru3(CO)12 and an NHC-diphosphine ligand catalyze acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines to provide pyrazoles in good yields . These methods offer high selectivity and wide substrate scope, making them suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Methyl-1-(2,3,4-trimethylphenyl)sulfonylpyrazole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups and the overall structure of the compound.

Common Reagents and Conditions: Common reagents used in these reactions include bromine for oxidation and hydrazine for condensation reactions. The conditions for these reactions can vary, but they often involve mild temperatures and the use of solvents like DMSO .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyrazoline intermediates typically yields pyrazoles, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Wissenschaftliche Forschungsanwendungen

3-Methyl-1-(2,3,4-trimethylphenyl)sulfonylpyrazole has a wide range of scientific research applications. It is used in chemistry for the synthesis of more complex heterocyclic systems. In biology, it serves as a scaffold for the development of bioactive molecules. In medicine, it is explored for its potential therapeutic properties. Additionally, it finds applications in the industry as a precursor for the synthesis of various chemical products.

Wirkmechanismus

The mechanism of action of 3-Methyl-1-(2,3,4-trimethylphenyl)sulfonylpyrazole involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in tautomerism, which can influence its reactivity and biological activity . This tautomerism may affect the compound’s ability to bind to specific receptors or enzymes, thereby modulating its effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Similarity Analysis

The following table summarizes structurally related compounds identified through similarity scoring (based on ), highlighting substituent variations and their implications:

| Compound Name | CAS Number | Similarity Score | Key Structural Differences |

|---|---|---|---|

| 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine | 1260855-51-3 | 0.60 | Trifluoromethylphenyl substituent; amine group at pyrazole C5 |

| 1-(2-(Trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid | 635324-72-0 | 0.54 | Carboxylic acid at pyrazole C4; no sulfonyl group |

| 2-(4-Fluorophenyl)-6-methyl-4-(3-(trifluoromethyl)phenyl)-dihydrodipyrazolo... | 1801787-56-3 | 0.53 | Bicyclic pyrazolo-pyridine core; fluorophenyl substituent |

| 3-Methyl-1-(2,3,4-trimethylphenyl)sulfonylpyrazole (Target Compound) | Not Provided | N/A | Sulfonyl group; 2,3,4-trimethylphenyl substituent |

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethyl group in 1260855-51-3 enhances lipophilicity and metabolic stability compared to the target compound’s methyl-rich phenyl group, which may prioritize steric shielding over electronic effects .

- Core Modifications: Bicyclic systems (e.g., 1801787-56-3) often improve binding affinity due to conformational rigidity, whereas the monocyclic pyrazole in the target compound offers synthetic flexibility .

Research Findings and Methodological Insights

- Structural Characterization : Tools like SHELX and OLEX2 are critical for resolving crystallographic data of such compounds, particularly for confirming sulfonyl group geometry and substituent orientation .

- Trends in Analog Design : Recent studies prioritize trifluoromethyl and bicyclic modifications to enhance potency, but the target compound’s simplicity offers advantages in scalability and cost-effectiveness .

Biologische Aktivität

3-Methyl-1-(2,3,4-trimethylphenyl)sulfonylpyrazole is a compound that has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C14H18N2O2S

- Molecular Weight : 278.37 g/mol

- IUPAC Name : this compound

This compound features a pyrazole ring substituted with a sulfonyl group and a trimethylphenyl moiety, contributing to its unique chemical properties and potential biological activities.

Biological Activities

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound. For instance, it has demonstrated significant inhibitory effects against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 18 | 100 |

| Pseudomonas aeruginosa | 12 | 100 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 5.6 | Caspase activation |

| MCF-7 (breast cancer) | 8.4 | Cell cycle arrest |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The sulfonyl group is believed to play a critical role in inhibiting key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Receptor Modulation : It may also modulate receptor activity related to apoptosis and cell growth regulation.

Case Studies

A notable case study involved the evaluation of the compound's efficacy in a murine model of bacterial infection. Mice treated with this compound showed a significant reduction in bacterial load compared to untreated controls.

Study Design

- Objective : To evaluate the antimicrobial efficacy in vivo.

- Methodology : Mice were infected with Staphylococcus aureus and treated with varying doses of the compound.

- Results : The treatment group exhibited a reduction in infection severity and improved survival rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.